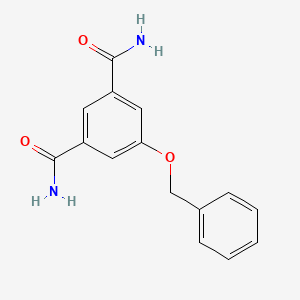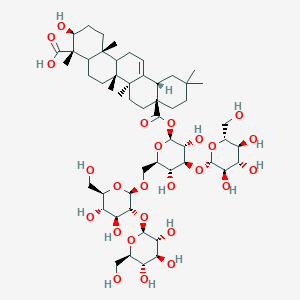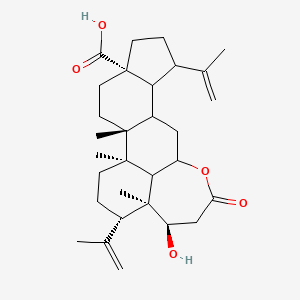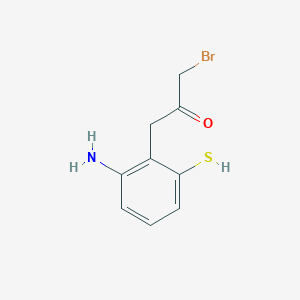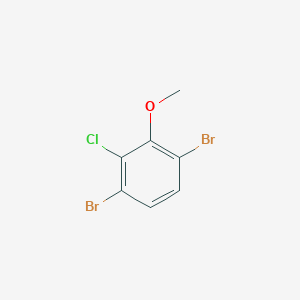
1,4-Dibromo-2-chloro-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dibromo-2-chloro-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Br2ClO It is a derivative of benzene, substituted with two bromine atoms, one chlorine atom, and one methoxy group
Vorbereitungsmethoden
The synthesis of 1,4-Dibromo-2-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-chloro-3-methoxybenzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride.
Industrial production methods may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1,4-Dibromo-2-chloro-3-methoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.
Common reagents used in these reactions include butyllithium, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Dibromo-2-chloro-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.
Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.
Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.
Wirkmechanismus
The mechanism by which 1,4-Dibromo-2-chloro-3-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1,4-Dibromo-2-chloro-3-methoxybenzene can be compared with other similar compounds such as:
1,4-Dibromo-2-methoxybenzene: Lacks the chlorine atom, leading to different reactivity and applications.
2,5-Dibromoanisole: Similar structure but different substitution pattern, affecting its chemical properties and uses.
1,4-Dibromo-2-chlorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
174913-42-9 |
|---|---|
Molekularformel |
C7H5Br2ClO |
Molekulargewicht |
300.37 g/mol |
IUPAC-Name |
1,4-dibromo-2-chloro-3-methoxybenzene |
InChI |
InChI=1S/C7H5Br2ClO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |
InChI-Schlüssel |
VOVDZRSYJXLQDC-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1Cl)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(Dimethylamino)methyl]-1,2,4-oxadiazol-5-amine](/img/structure/B14076252.png)
![3,6-Bis[(dimethylamino)methyl]benzene-1,2-diol](/img/structure/B14076260.png)
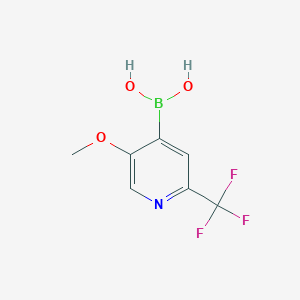
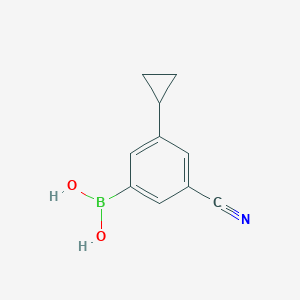
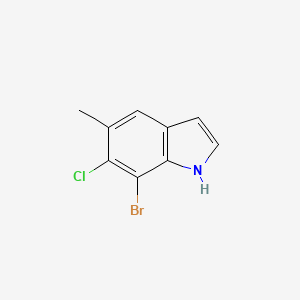
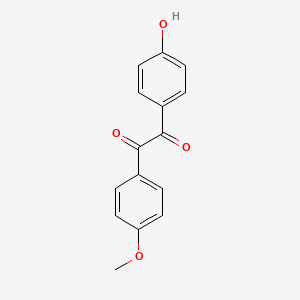
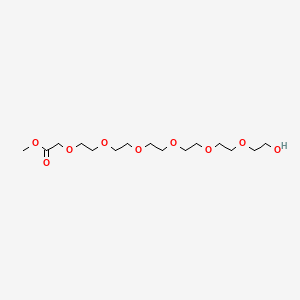

![Ethyl 2-(7-bromobenzo[d]oxazol-2-yl)acetate](/img/structure/B14076291.png)
